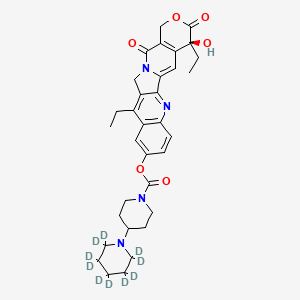
Bromodomain IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromodomain IN-1 is a small molecule inhibitor that targets bromodomain-containing proteins. Bromodomains are evolutionarily conserved protein modules that recognize acetylated lysine residues in histones and other proteins, playing a crucial role in transcriptional regulation, chromatin remodeling, DNA damage repair, and cell proliferation . This compound specifically inhibits the interaction between bromodomains and acetylated lysines, making it a valuable tool in epigenetic research and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bromodomain IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The exact synthetic route can vary, but it generally includes the following steps:
Formation of Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.
Introduction of Functional Groups: Specific functional groups are introduced to enhance the binding affinity and selectivity of the compound.
Final Coupling: The final product is obtained through coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput synthesis techniques, optimization of reaction conditions, and purification methods to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Bromodomain IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Bromodomain IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of bromodomains and their role in epigenetic regulation.
Biology: Investigates the role of bromodomains in cellular processes such as gene expression, chromatin remodeling, and cell proliferation.
Industry: Utilized in drug discovery and development, particularly in the design of novel epigenetic therapies.
Mecanismo De Acción
Bromodomain IN-1 exerts its effects by specifically binding to the acetyl-lysine recognition pocket of bromodomains, thereby inhibiting their interaction with acetylated lysines on histones and other proteins . This inhibition disrupts the recruitment of transcriptional machinery to chromatin, leading to altered gene expression and downstream effects on cellular processes. The molecular targets of this compound include various bromodomain-containing proteins, such as BRD2, BRD3, BRD4, and BRDT .
Comparación Con Compuestos Similares
Bromodomain IN-1 is part of a broader class of bromodomain inhibitors, including:
JQ1: A well-known inhibitor of the BET family of bromodomains, with potent anticancer activity.
I-BET762: Another BET inhibitor with applications in cancer and inflammatory diseases.
PFI-1: A selective inhibitor of the BET family, used in epigenetic research.
Uniqueness: this compound is unique in its specific binding affinity and selectivity for certain bromodomains, making it a valuable tool for studying the role of these proteins in various biological processes and diseases.
Propiedades
Fórmula molecular |
C22H23ClN4O3S |
|---|---|
Peso molecular |
459.0 g/mol |
Nombre IUPAC |
3-hydroxypropyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |
InChI |
InChI=1S/C22H23ClN4O3S/c1-12-13(2)31-22-19(12)20(15-5-7-16(23)8-6-15)24-17(11-18(29)30-10-4-9-28)21-26-25-14(3)27(21)22/h5-8,17,28H,4,9-11H2,1-3H3/t17-/m0/s1 |
Clave InChI |
SSOICPCYGKNSNG-KRWDZBQOSA-N |
SMILES isomérico |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OCCCO)C4=CC=C(C=C4)Cl)C |
SMILES canónico |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OCCCO)C4=CC=C(C=C4)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




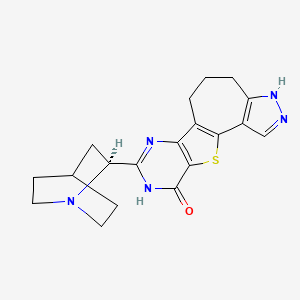
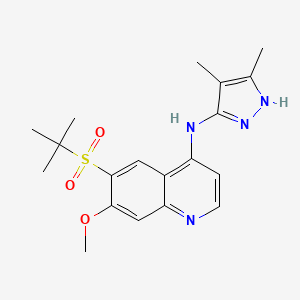
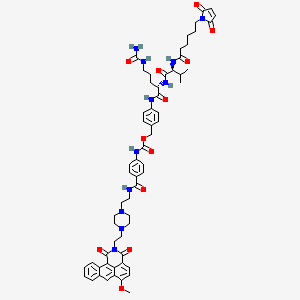
![[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid](/img/structure/B12426007.png)

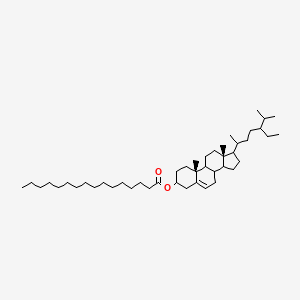
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12426030.png)
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one](/img/structure/B12426053.png)
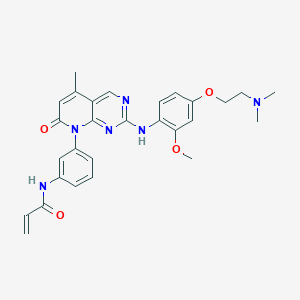
![(1,1,1-trifluoro-2-methylpropan-2-yl) N-[(1S,4R,6S,7Z,11R,13R,14S,18R)-13-ethyl-18-[7-fluoro-6-(trideuteriomethoxy)isoquinolin-1-yl]oxy-11-methyl-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B12426057.png)
![2-[(E,3E)-3-(3,3-dimethyl-1-tetradecylindol-2-ylidene)prop-1-enyl]-1-docosyl-3,3-dimethylindol-1-ium;iodide](/img/structure/B12426064.png)
